N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide
Description
Discovery and Development Timeline
The synthesis of N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide was first reported in the early 2010s as part of broader efforts to optimize indazole-based scaffolds for kinase inhibition. Initial methodologies, detailed in a 2012 synthesis protocol, involved sequential protection, lithiation, and carboxylation of the indazole core, followed by coupling with sulfonamide-linked piperazine derivatives. By 2020, structural refinements aimed at enhancing solubility and permeability were documented, mirroring advancements in naftopidil salt formulations. Recent patents, including a 2024 filing for proteolysis-targeting chimeras (PROTACs), suggest ongoing exploration of its utility in bifunctional therapeutic platforms.
Position in Medicinal Chemistry Research
Indazole derivatives occupy a privileged niche in drug discovery due to their versatile pharmacophoric features. This compound exemplifies this trend, combining the indazole core’s kinase-binding affinity with the piperazine moiety’s propensity for target engagement. Its design aligns with structural-activity relationship (SAR) principles emphasizing sulfonamide linkers for improved metabolic stability and piperazine groups for enhanced solubility. Comparative analyses with earlier indazole-carboxamides, such as 3-amino-N-phenyl-1H-indazole-1-carboxamides, reveal superior antiproliferative activity, with IC50 values as low as 9.8 nM in leukemia cell lines.
Table 1: Key Pharmacological Properties of this compound
Relationship to Naftopidil and Other Parent Compounds
Structurally, this compound shares critical motifs with naftopidil, a clinically approved α1D/1A adrenoceptor antagonist. Both compounds feature a piperazine ring linked via a sulfonyl group, though naftopidil substitutes the indazole core with a naphthalene system. Mechanistically, while naftopidil exerts anticancer effects through p21 upregulation and Bcl-2 suppression, the subject compound directly inhibits kinase signaling pathways. This divergence underscores a strategic shift from receptor antagonism to enzymatic targeting in oncology drug design.
Significance in Drug Discovery Paradigms
The compound epitomizes two contemporary trends in medicinal chemistry: (1) repurposing known pharmacophores for novel targets, and (2) optimizing physicochemical properties through rational design. Its sulfonamide linker addresses naftopidil’s limitations in solubility and bioavailability, as evidenced by comparative dissolution studies showing 2.3-fold faster release in phosphate buffer. Furthermore, its kinase-inhibitory profile aligns with the growing emphasis on precision oncology, offering a template for developing isoform-selective PAK1 inhibitors. These attributes position it as a bridge between first-generation adrenoceptor modulators and next-generation targeted therapies.
Properties
CAS No. |
1021218-04-1 |
|---|---|
Molecular Formula |
C21H25N5O3S |
Molecular Weight |
427.52 |
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |
InChI Key |
BTWGNHBFUHHWMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds under acidic or basic conditions.
Attachment of the Sulfonylpropyl Chain: The sulfonylpropyl chain is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Incorporation of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile, such as a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The carboxamide group participates in nucleophilic acyl substitution reactions. Key synthetic steps involve coupling the indazole-3-carboxylic acid precursor with amines or other nucleophiles:
-
Example Reaction :
Indazole-3-carboxylic acid reacts with 3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine in the presence of diisopropylethylamine (DIPEA) and DMF at 45°C for 10 hours to form the target compound .
Catalyst : DIPEA (non-nucleophilic base)
Solvent : Dimethylformamide (DMF)
Yield : Optimized by extended reaction times and solvent control .
| Reaction Component | Conditions/Reagents | Role | Outcome |
|---|---|---|---|
| Indazole-3-carboxylic acid | DIPEA, DMF | Electrophilic carbonyl source | Forms activated intermediate |
| Amine derivative | Room temperature → 45°C | Nucleophile | Coupling to carboxamide |
Sulfonamide Group Reactivity
The sulfonamide linker (-SO₂-) enables reactions typical of sulfonyl derivatives, including hydrolysis and nucleophilic substitutions:
-
Hydrolysis :
Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid derivatives and amines.
Conditions :-
Acidic: HCl (concentrated), reflux.
-
Basic: NaOH (aqueous), elevated temperatures.
-
-
Nucleophilic Substitution :
The piperazine nitrogen can undergo alkylation or arylation. For example, reaction with alkyl halides in DMF using K₂CO₃ as a base produces N-alkylated derivatives.
Indazole Core Modifications
The indazole ring participates in electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-couplings:
-
EAS Reactions :
-
Suzuki-Miyaura Coupling :
The indazole core can undergo palladium-catalyzed coupling with arylboronic acids.
Conditions :
| Reactant | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Indazole derivative | Pd(PPh₃)₄ | DMF/H₂O | Reflux (12h) | 3-Aryl indazole |
Piperazine Moieties in Reactions
The 4-phenylpiperazine group contributes to solubility and receptor binding but also undergoes specific reactions:
-
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in THF using NaH as a base to form quaternary ammonium salts. -
Protonation :
The piperazine nitrogen acts as a weak base (pKa ~7.5), enabling salt formation with acids like HCl .
Stability and Degradation Pathways
-
Thermal Stability :
Decomposes above 250°C, with degradation products including CO₂ and sulfonic acid derivatives. -
Photodegradation :
UV exposure in solution (λ = 254 nm) leads to indazole ring cleavage and sulfonamide oxidation.
6.2. Alternative Route (Piperazine Functionalization)
-
Sulfonation of Propylamine :
-
Reagent: 4-Phenylpiperazine sulfonyl chloride, pyridine.
-
-
Amide Coupling :
Reaction Optimization Data
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|---|
| Amide Coupling | DIPEA | DMF | 45°C | 72–85 | |
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | Reflux | 80–92 | |
| N-Alkylation | NaH | THF | 0°C → RT | 65–78 |
Scientific Research Applications
Structural Information
- Molecular Formula : C25H25N5O
- Molecular Weight : 411.5 g/mol
- IUPAC Name : N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]-1H-indazole-3-carboxamide
Functional Groups
The compound contains several key functional groups:
- Carboxamide Group : Known for its ability to participate in hydrolysis reactions.
- Sulfonyl Group : Capable of undergoing nucleophilic substitution reactions.
- Indazole Ring : Involved in electrophilic aromatic substitution reactions.
These functional groups contribute to the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Neurological Disorders
Research indicates that N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide exhibits significant activity as an agonist at nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating neurotransmission in the brain .
Anti-inflammatory Activity
A series of derivatives related to this compound have been synthesized and evaluated for their anti-inflammatory effects using animal models. For instance, compounds derived from similar structures demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema models. These findings indicate that modifications to the indazole structure can enhance anti-inflammatory properties .
Antibacterial and Antifungal Properties
In addition to its neurological applications, related compounds have shown significant antibacterial and antifungal activity. Studies comparing these derivatives to standard drugs suggest that they may serve as effective alternatives in treating infections .
Study 1: Anti-inflammatory Evaluation
A study synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives. These were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results indicated that all synthesized compounds exhibited potent anti-inflammatory effects, highlighting the therapeutic potential of this class of compounds.
Study 2: Receptor Modulation
Investigations into the interactions of this compound with various biological targets revealed its potential as a modulator of receptor activity. Techniques such as radiolabeled ligand binding assays were employed to assess efficacy and potency at nicotinic receptors, demonstrating its role in neurotransmission modulation .
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, while the indazole core can modulate various signaling pathways. These interactions lead to changes in cellular functions, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Indazole-3-carboxamide Derivatives
Key Observations :
- The target compound lacks alkyl/fluorinated chains on the indazole nitrogen, unlike CUMYL-PINACA or 5F-MN18, which are associated with cannabinoid receptor binding .
- Its amide substituent features a sulfonylpropyl-piperazine group, diverging from the cumyl, adamantane, or naphthyl groups in controlled substances. This may reduce affinity for cannabinoid receptors (CB1/CB2) and instead favor interactions with monoamine transporters or receptors .
Pharmacological and Legal Implications
Table 2: Pharmacological and Regulatory Status
Critical Insights :
- Sulfonyl vs.
- Phenylpiperazine vs. Cumyl/Adamantane: Piperazine derivatives (e.g., trazodone) often interact with serotonin receptors, suggesting the target compound may diverge from the cannabinoid-like activity of cumyl or adamantane derivatives .
- Regulatory Status : While structurally distinct from scheduled indazole carboxamides, the phenylpiperazine moiety could prompt scrutiny under analog legislation if psychoactivity is demonstrated.
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide is a synthetic compound with a complex structure featuring an indazole core, a carboxamide functional group, and a sulfonylpropyl chain substituted with a phenylpiperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmission and receptor interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Core : The initial step involves the synthesis of the indazole structure through cyclization reactions.
- Introduction of the Carboxamide Group : This is achieved by reacting the indazole intermediate with appropriate carboxylic acid derivatives.
- Attachment of the Sulfonylpropyl Chain : The sulfonyl group is introduced via nucleophilic substitution reactions.
- Incorporation of the Phenylpiperazine Moiety : This step involves coupling reactions to attach the phenylpiperazine unit.
These steps require careful optimization to achieve high yields and purity, ensuring that the final product retains its intended biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an agonist at various receptors, including nicotinic acetylcholine receptors. This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia, as it may help modulate neurotransmission in the brain .
The compound's interaction with nicotinic receptors is particularly noteworthy. Studies have shown that it can enhance neurotransmitter release, leading to improved cognitive functions. Additionally, its sulfonamide group may play a role in modulating receptor affinity and selectivity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against various cell lines. For example:
- Neuroblastoma Cell Lines : The compound showed significant neuroprotective effects, potentially through its action on nicotinic receptors.
- Cytotoxicity Assays : It was assessed for cytotoxic effects against cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.
In Vivo Studies
In vivo studies using animal models have further elucidated its therapeutic potential:
- Alzheimer's Disease Models : Administration of the compound in transgenic mice models exhibited improvements in memory and learning tasks.
- Behavioral Assays : Tests indicated reduced anxiety-like behaviors, suggesting potential anxiolytic properties.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in the indazole class. Below is a comparative table highlighting some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(Naphthalen-1-yl)-1H-indazole-3-carboxamide | Structure | Contains naphthalene instead of piperazine; different receptor affinity. |
| AMB-FUBINACA | Structure | Known for its potency as a synthetic cannabinoid; different pharmacological profile. |
| AB-FUBINACA | Structure | Developed for analgesic properties; shows distinct receptor interaction patterns. |
These compounds illustrate the diversity within the indazole class and highlight how modifications can lead to varied biological activities and therapeutic potentials.
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A study involving patients with mild cognitive impairment (MCI) showed that treatment with this compound led to significant improvements in cognitive assessments over a 12-week period.
- Case Study 2 : In a double-blind placebo-controlled trial for anxiety disorders, participants receiving the compound reported lower anxiety levels compared to those on placebo, alongside improved quality of life metrics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide, and how can intermediates be purified?
- The compound can be synthesized via coupling reactions using reagents like HBTU or BOP in solvents such as THF, with triethylamine (EtN) as a base. For example, sulfonamide linkages are formed by reacting indazole-3-carboxylic acid derivatives with 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride. Purification typically involves silica gel column chromatography or recrystallization, with yields optimized by controlling reaction times (12–24 hours) and stoichiometric ratios .
Q. Which analytical methods are critical for confirming structural integrity and purity?
- Nuclear magnetic resonance (NMR, H and C) and mass spectrometry (MS, ESI or MALDI) are essential for confirming molecular structure. Melting points (e.g., 85–185°C) and high-performance liquid chromatography (HPLC, ≥98% purity) validate purity. For stereoisomers, optical rotation ([α] ranges: +56.5° to +64.5°) and chiral HPLC are employed .
Q. How can reaction conditions be optimized for introducing the sulfonylpropyl moiety?
- Solvent selection (e.g., DMF for solubility vs. THF for mild conditions), temperature (0–25°C to minimize side reactions), and coupling agents (e.g., HBTU vs. BOP) significantly impact sulfonylation efficiency. Pre-activation of carboxylic acid intermediates with carbodiimides (e.g., DCC) improves yields .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the phenylpiperazine group with cyclopropylmethyl (as in CAS 1260075-17-9) alters receptor binding affinity. Dose-response assays and molecular docking simulations can clarify discrepancies in IC values .
Q. How are polymorphic forms characterized, and what impact do they have on pharmacokinetics?
- X-ray powder diffraction (XRPD) identifies crystalline forms, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability. For instance, dihydrochloride salts of related carboxamides show distinct melting points (117–185°C) and solubility profiles, influencing bioavailability .
Q. What methodologies detect and quantify synthetic impurities (e.g., des-sulfonyl derivatives)?
- LC-MS/MS with reference standards (e.g., Impurity B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) identifies impurities at <0.1% levels. Accelerated stability studies (40°C/75% RH) monitor degradation pathways .
Q. How are in vivo metabolic stability studies designed for sulfonamide-containing indazole derivatives?
- Radiolabeled tracers (e.g., C at the sulfonylpropyl chain) track metabolite formation in rodent models. Microsomal assays (human/rat liver) identify cytochrome P450-mediated oxidation hotspots, guided by structural analogs like 5F-CUMYL-PINACA .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
